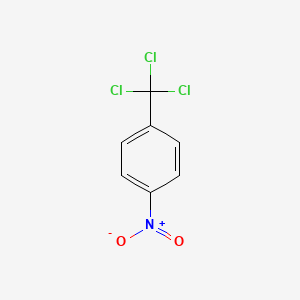
Benzene, 1-nitro-4-(trichloromethyl)-
Descripción general
Descripción
“Benzene, 1-nitro-4-(trichloromethyl)-” is an organic compound with the molecular formula C7H4Cl3NO2 . It has an average mass of 240.471 Da and a monoisotopic mass of 238.930756 Da .
Molecular Structure Analysis
The molecular structure of “Benzene, 1-nitro-4-(trichloromethyl)-” consists of a benzene ring substituted with a nitro group (NO2) and a trichloromethyl group (CCl3) .Chemical Reactions Analysis
“Benzene, 1-nitro-4-(trichloromethyl)-” is a halogenated aromatic nitro compound . Aromatic nitro compounds range from slight to strong oxidizing agents. If mixed with reducing agents, including hydrides, sulfides, and nitrides, they may begin a vigorous reaction that culminates in a detonation .Physical And Chemical Properties Analysis
“Benzene, 1-nitro-4-(trichloromethyl)-” is a solid compound . It may react slowly with water . More specific physical and chemical properties are not available in the searched resources.Aplicaciones Científicas De Investigación
Theoretical Conformational Analysis
Theoretical conformational analysis of substituted nitroethenes, including 1-nitro- and 1-bromo-1-nitro-2-(trichloromethyl)ethenes, has been performed using the B3LYP/6-31G* method. These studies, conducted in solvents such as methylene chloride and benzene, aimed to understand the structural behavior of these compounds in different environments. The analysis revealed that 1-nitro-(2-trichloromethyl)ethene predominantly exists as an E isomer, both in the gas phase and in solution, demonstrating the influence of electronic and steric factors on molecular conformation (Chachkov et al., 2008).
Spectroscopic Investigation and Electronic Properties
A comprehensive spectroscopic investigation of 4-nitro-3-(trichloromethyl)aniline, among others, was conducted using Fourier transform infrared (FT-IR) and FT-Raman spectroscopy. This study provided insights into the vibrational, structural, and thermodynamic characteristics of the compound. The research highlighted the significant role of substituent groups in influencing the molecular and electronic properties of the benzene ring, contributing to the understanding of electronic distribution and intermolecular interactions in such nitro-substituted compounds (Saravanan et al., 2014).
Inclusion Host Behavior
Research on 1,3,5-Tris(4-nitrobenzoyl)benzene, a related compound, has shown its ability to form crystalline inclusion complexes with solvents like CH2Cl2 and DMSO. These complexes are stabilized through C–H···O hydrogen bonding, illustrating the potential of nitro-substituted benzene derivatives in forming host-guest complexes with various organic solvents. This characteristic is essential for applications in molecular recognition and sensor technology (Pigge et al., 2000).
Vicarious Nucleophilic Substitution Reactions
Vicarious nucleophilic substitution (VNS) reactions of hydrogen in nitro-substituted benzenes have been explored to introduce various substituents into the benzene ring. These reactions offer a pathway to synthesize a wide range of substituted benzene derivatives, demonstrating the versatility of nitro-substituted benzenes in organic synthesis. The research provides valuable methodologies for the functionalization of aromatic compounds, which is crucial in the development of new materials and pharmaceuticals (Beier et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
1-nitro-4-(trichloromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3NO2/c8-7(9,10)5-1-3-6(4-2-5)11(12)13/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUKSRFJVSGOTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(Cl)(Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073318 | |
| Record name | Benzene, 1-nitro-4-(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-nitro-4-(trichloromethyl)- | |
CAS RN |
3284-64-8 | |
| Record name | Benzene, 1-nitro-4-(trichloromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003284648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-nitro-4-(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



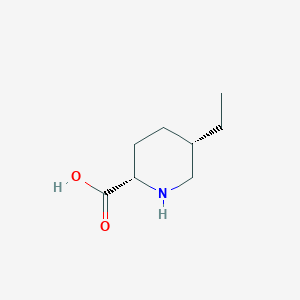
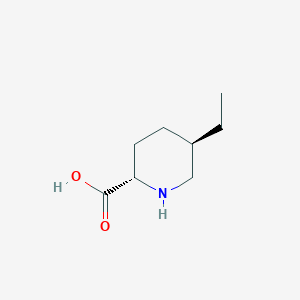
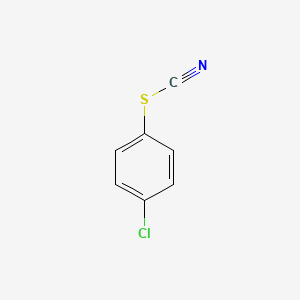
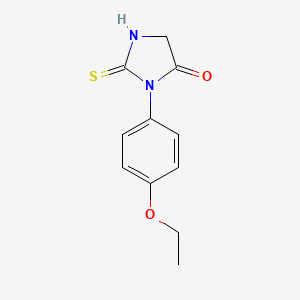
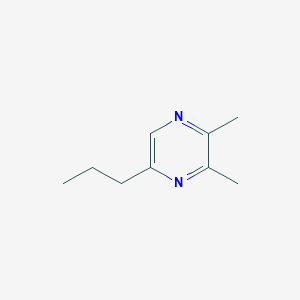

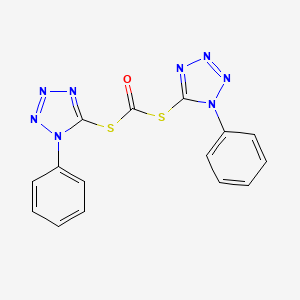
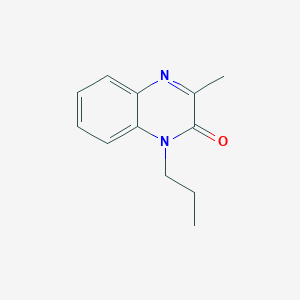
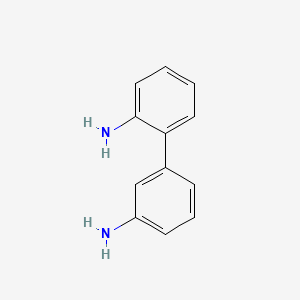
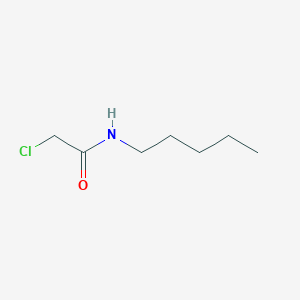


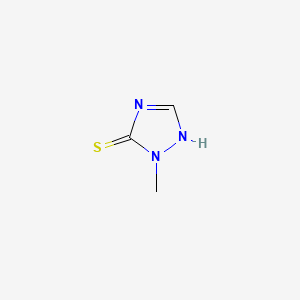
![2-[(4-Methylphenyl)sulfonyl]isoindoline](/img/structure/B3051252.png)